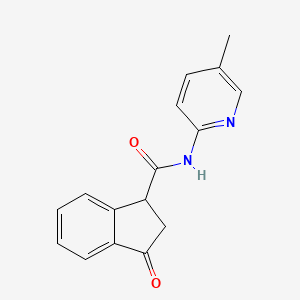

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a small-molecule compound featuring a bicyclic indene scaffold fused with a 3-oxo group and linked via a carboxamide bond to a 5-methylpyridin-2-yl substituent. This structure combines aromatic and hydrogen-bonding moieties, making it a candidate for targeting enzymes or receptors with hydrophobic and polar interaction sites.

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-7-15(17-9-10)18-16(20)13-8-14(19)12-5-3-2-4-11(12)13/h2-7,9,13H,8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYGCMVYFYKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CC(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Structural Difference : Incorporates a 3-chloro-5-CF₃-pyridine and a benzoxazin core instead of indene.

- The piperazine linker introduces conformational flexibility, which may broaden target selectivity .

Core Scaffold Modifications

N-(3-hydroxy-5,7-dimethyladamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

- Structural Difference : Replaces the indene core with a benzoisothiazol ring and incorporates an adamantane group.

- Biological Activity : Exhibits 90% inhibition of S. aureus sortase A at 50 µM, outperforming the parent compound N-(adamantan-1-yl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (75% inhibition) . The adamantane moiety likely enhances hydrophobic interactions with the enzyme’s active site.

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Structural Difference : Substitutes the pyridine ring with a methylsulfonamido-phenyl group.

Pharmacological and Toxicity Profiles

N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)

5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

- DrugBank Data : Classified as an experimental anticancer agent (DB07180) with moderate CYP3A4 inhibition (IC₅₀ = 8.2 µM) . The indole-pyrrole scaffold demonstrates the importance of conjugated π-systems in intercalation-based mechanisms.

Comparative Data Table

Key Insights and Implications

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) enhance target affinity but may compromise metabolic stability. Methyl groups balance lipophilicity and safety.

- Scaffold Flexibility : Indene cores favor planar interactions (e.g., protease binding), while adamantane/benzoxazin systems improve steric complementarity.

- Clinical Translation : Carboxamide derivatives generally exhibit fewer toxicity risks compared to sulfonamide analogs, as seen in LY186641’s adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.